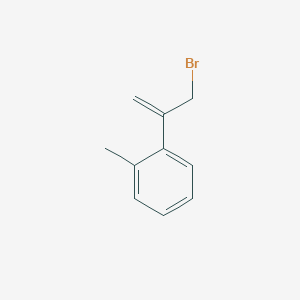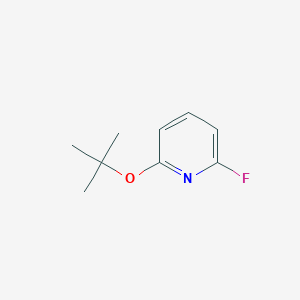
2-(tert-Butoxy)-6-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxy)-6-fluoropyridine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a tert-butoxy group at the second position and a fluorine atom at the sixth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-6-fluoropyridine typically involves the introduction of the tert-butoxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction conditions often include an inert atmosphere and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxy group into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions: 2-(tert-Butoxy)-6-fluoropyridine can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The electron-rich nature of the pyridine ring due to the tert-butoxy group makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium tert-butoxide and tert-butyl alcohol are commonly used.
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyridine derivatives.
科学的研究の応用
2-(tert-Butoxy)-6-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex pyridine derivatives.
Biology: The compound’s unique structure allows it to be used in the development of biologically active molecules.
Medicine: Pyridine derivatives, including this compound, are explored for their potential therapeutic properties.
Industry: It is used in the synthesis of materials with specific chemical properties.
作用機序
The mechanism of action of 2-(tert-Butoxy)-6-fluoropyridine involves its interaction with various molecular targets and pathways. The tert-butoxy group acts as an electron-donating group, influencing the reactivity of the pyridine ring. This can affect the compound’s ability to participate in electrophilic and nucleophilic reactions, thereby modulating its biological and chemical activity .
類似化合物との比較
2-(tert-Butoxy)pyridine: Shares a similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-tert-Butoxy-6-chloropyridine: Similar structure with a chlorine atom instead of fluorine, used in different applications.
Uniqueness: 2-(tert-Butoxy)-6-fluoropyridine is unique due to the presence of both the tert-butoxy group and the fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical and biological applications.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
2-fluoro-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12FNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 |
InChIキー |
COULCVKWCYCUIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


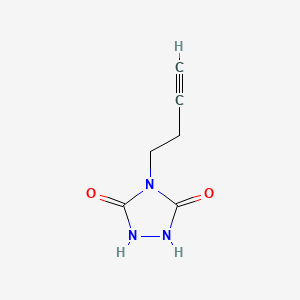
![3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B12435337.png)
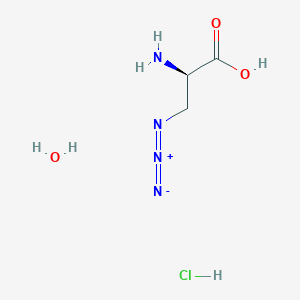
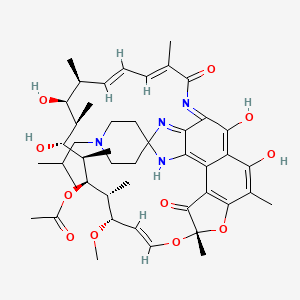
![5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol](/img/structure/B12435358.png)
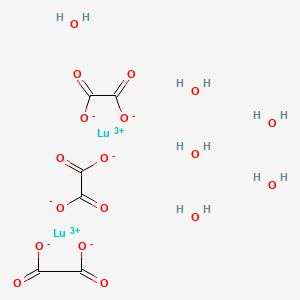
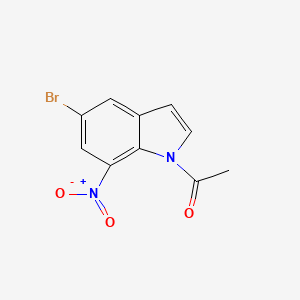
![N-(3-bromophenyl)-1H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12435370.png)
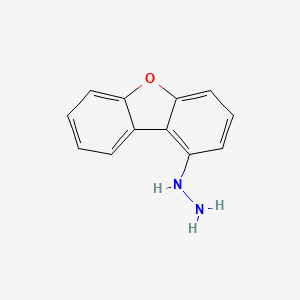
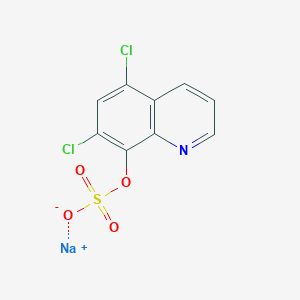
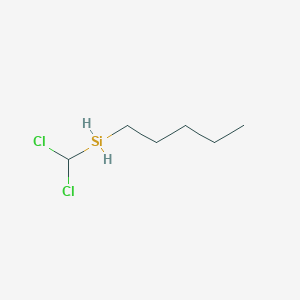
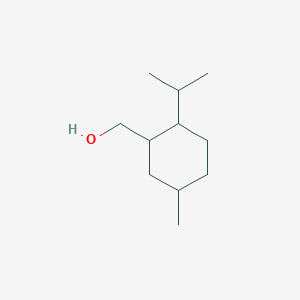
![1-[(Benzyloxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B12435407.png)
